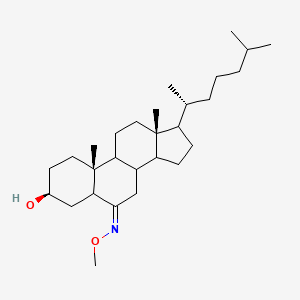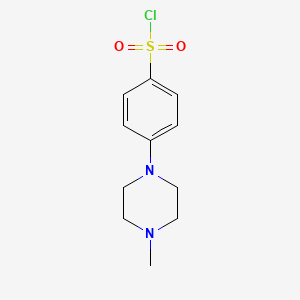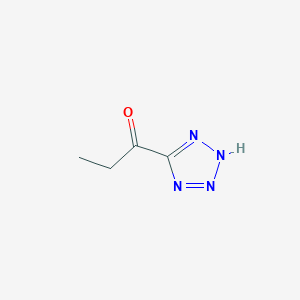
1-(1H-Tetrazol-5-YL)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one, featuring a tetrazole ring attached to a propanone moiety, makes it an interesting subject for various chemical and biological studies .
准备方法
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of sodium azide with a suitable nitrile under mild conditions, often catalyzed by zinc salts . Another method includes the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the transformation of amidines and guanidines into tetrazole derivatives in an aqueous environment . Industrial production methods typically involve multicomponent reactions, such as the Ugi-azide reaction, which allows for the efficient synthesis of complex tetrazole-containing compounds in a one-pot process .
化学反应分析
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Cycloaddition: The tetrazole ring can undergo cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures
Common reagents used in these reactions include sodium azide, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one involves its interaction with various molecular targets. The tetrazole ring can act as an electron donor or acceptor, influencing the reactivity of the compound. In biological systems, tetrazoles can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites, thereby blocking enzymatic activity . The specific pathways involved depend on the particular application and target molecule.
相似化合物的比较
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one can be compared with other tetrazole-containing compounds, such as:
1H-1,2,3,4-tetrazol-5-amine: Similar in structure but with an amine group instead of a propanone moiety.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A more complex structure with additional rings, used in medicinal chemistry.
5-nitro-2H-tetrazol-2-yl-methyl nitrate: An energetic material with applications in explosives.
The uniqueness of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one lies in its specific combination of the tetrazole ring and the propanone moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC 名称 |
1-(2H-tetrazol-5-yl)propan-1-one |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)4-5-7-8-6-4/h2H2,1H3,(H,5,6,7,8) |
InChI 键 |
GJMUOBKFXWDDQI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=NNN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
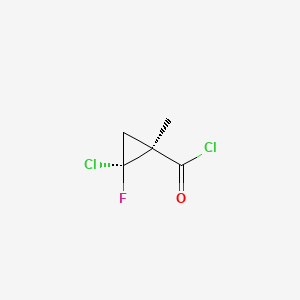
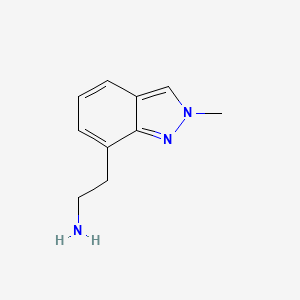
![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)


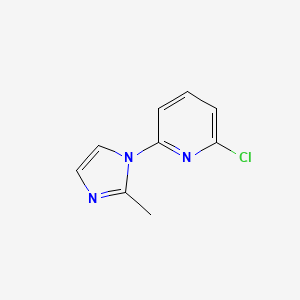
![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
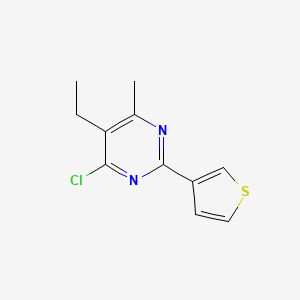
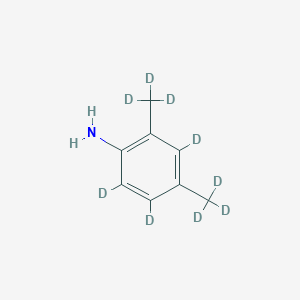
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
